molecular formula C19H20ClN7O2 B061627 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-,hydrazide CAS No. 172701-52-9

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-,hydrazide

Cat. No.: B061627
CAS No.: 172701-52-9
M. Wt: 413.9 g/mol
InChI Key: WFCKSTRFBKQMSO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide typically involves the following steps:

    Diazotization: The starting material, 3-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-dimethylaminophenol to form the azo compound.

    Pyrazole Formation: The azo compound undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Methoxylation: The pyrazole compound is then methoxylated using methanol and a suitable catalyst.

    Carbohydrazide Formation: Finally, the methoxypyrazole compound is reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the azo group, potentially forming amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or marker in biological assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide would depend on its specific application. For example, if it has pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-dimethylaminophenyl)triazene
  • 1-(3-Chlorophenyl)-5-(4-methylphenyl)diazenyl-4-methoxypyrazole
  • 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-3-carbohydrazide

Uniqueness

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide is unique due to the presence of both the diazenyl and carbohydrazide functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific substitution pattern on the aromatic rings also contributes to its uniqueness.

Properties

CAS No.

172701-52-9

Molecular Formula

C19H20ClN7O2

Molecular Weight

413.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide

InChI

InChI=1S/C19H20ClN7O2/c1-26(2)14-9-7-13(8-10-14)23-24-18-17(29-3)16(19(28)22-21)25-27(18)15-6-4-5-12(20)11-15/h4-11H,21H2,1-3H3,(H,22,28)

InChI Key

WFCKSTRFBKQMSO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC

Synonyms

1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyrazol e-3-carbohydrazide

Origin of Product

United States

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